A specific example of a derivative synthesis is described for 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole []. This synthesis involves a Leimgruber-Batcho indole synthesis using 2-(2,2-dimethoxyethyl)benzenamine and 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate as key intermediates.
Derivatives such as 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole have shown promising anti-inflammatory activity []. These compounds inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Certain derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives showed promising activity against pancreatic ductal adenocarcinoma (PDAC) cells [].
Compounds like N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide demonstrate potential for treating behavioral and psychological symptoms of dementia []. These molecules act as high-affinity partial agonists of dopamine D2 receptors, antagonists of 5-HT6 receptors, and blockers of serotonin transporters.
Derivatives such as 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) have been identified as potent and selective inhibitors of ATR protein kinase, a promising target for cancer therapy [].
Compounds like 6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid demonstrate potential for treating dyslipidemia by acting as FXR agonists [].
Derivatives such as N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine exhibit dual inhibitory activity against cholinesterases and monoamine oxidases, making them potential candidates for Alzheimer's disease treatment [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: